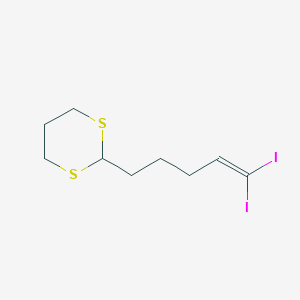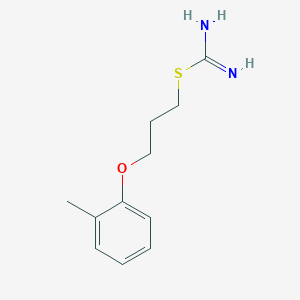![molecular formula C17H16F17N2O4- B14215824 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate CAS No. 821806-56-8](/img/structure/B14215824.png)
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate involves multiple steps, starting with the preparation of the fluorinated precursor. The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Common reagents used in the synthesis include fluorinating agents and organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound while maintaining high purity levels. The use of automated systems ensures precise control over reaction conditions, leading to improved yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated carboxylic acids, while reduction reactions may yield fluorinated alcohols.
Scientific Research Applications
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and proteins, leading to changes in their activity. These interactions can result in the modulation of biological pathways, making the compound useful in various research applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate include other fluorinated organic compounds such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Fluorinated ethers
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a hydrazine-1-carboxylate group. This unique feature contributes to its distinct chemical behavior and makes it valuable for specific research applications.
Properties
CAS No. |
821806-56-8 |
|---|---|
Molecular Formula |
C17H16F17N2O4- |
Molecular Weight |
635.29 g/mol |
IUPAC Name |
N-[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluoro-2,2-dimethyltridecan-3-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C17H17F17N2O4/c1-9(2,3)6(40-8(39)36-35-7(37)38)4-5-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h6,35H,4-5H2,1-3H3,(H,36,39)(H,37,38)/p-1 |
InChI Key |
HDJAKTWDWQFBKN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)NNC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)



![3-Methyl-5-[2-(methylsulfanyl)pyridin-3-yl]-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14215764.png)
![5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B14215770.png)

![{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene](/img/structure/B14215793.png)
![2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid](/img/structure/B14215799.png)


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
